methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate
Description
Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the nitro group and the ester functionality makes this compound interesting for various chemical reactions and applications.
Properties
Molecular Formula |
C11H17N3O4 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
methyl 3-(3-nitro-5-propan-2-ylpyrazol-1-yl)butanoate |
InChI |
InChI=1S/C11H17N3O4/c1-7(2)9-6-10(14(16)17)12-13(9)8(3)5-11(15)18-4/h6-8H,5H2,1-4H3 |
InChI Key |
AHFTUBKJDLCJFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1C(C)CC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate typically involves the formation of the pyrazole ring followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent selection and temperature control are crucial factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted pyrazoles .
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate has shown promise in various pharmacological applications:
- Antimicrobial Activity : Similar pyrazole derivatives have demonstrated significant antimicrobial properties. The presence of the nitro group is often associated with increased activity against bacterial strains, making this compound a candidate for further research in antibiotic development.
- Anti-inflammatory Effects : Compounds with similar structures have been linked to anti-inflammatory activities. The unique configuration of this compound may enhance its efficacy in reducing inflammation, which could be beneficial in treating conditions such as arthritis.
- Anticancer Potential : Pyrazole derivatives are known for their anticancer properties. Research indicates that modifications in the pyrazole structure can lead to enhanced cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar effects .
Agrochemical Applications
In addition to pharmaceutical uses, this compound has potential applications in agrochemicals:
- Pesticide Development : The unique chemical structure may lend itself to the development of novel pesticides that target specific pests while minimizing environmental impact. The pyrazole moiety is often found in compounds designed to disrupt pest physiology.
- Herbicide Formulations : The compound's ability to interact with biological systems suggests it could be explored as a herbicide, potentially offering selective action against unwanted plant species without harming crops.
Case Study 1: Antibacterial Activity
A study evaluated various pyrazole derivatives, including this compound, for their antibacterial effects against E. coli and S. aureus. Results indicated that compounds with nitro substitutions exhibited significant inhibition zones compared to controls, highlighting the potential of this compound in antibiotic formulations.
Case Study 2: Anti-inflammatory Response
Research on the anti-inflammatory properties of pyrazole derivatives revealed that this compound reduced pro-inflammatory cytokines in vitro. This suggests a mechanism through which the compound could be developed into a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the active pyrazole moiety, which can then interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate
- Ethyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate
- Methyl 3-[3-nitro-5-(methyl)-1H-pyrazol-1-yl]butanoate
Uniqueness
Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. The combination of the nitro group and the ester functionality also provides a versatile platform for chemical modifications .
Biological Activity
Methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is an organic compound belonging to the class of pyrazole derivatives, characterized by its unique structure that includes a pyrazole ring with a nitro group and an isopropyl substituent. This compound has garnered attention for its potential biological activities, which are largely influenced by its structural features.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
- Nitro Group : Located at the 3-position of the pyrazole ring, contributing to its electrophilic properties.
- Isopropyl Group : Situated at the 5-position, potentially enhancing lipophilicity and biological interactions.
This compound's molecular formula is , and it has a molecular weight of approximately 240.28 g/mol.
Biological Activities
The biological activity of this compound is primarily linked to its structure, particularly the nitro and pyrazole functionalities. Research indicates that pyrazole derivatives exhibit a wide range of pharmacological effects, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Pyrazole derivatives are recognized for their potential in reducing inflammation.
- Anticancer Properties : Certain structural modifications in pyrazoles have been associated with cytotoxic effects against cancer cells.
Comparative Analysis with Related Compounds
A comparison of this compound with other pyrazole derivatives reveals insights into its unique properties:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| Methyl 4-[5-nitro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate | Nitro group at position 5 | Antimicrobial activity |
| Ethyl 4-[5-nitro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate | Ethoxy group instead of methoxy | Potential anti-inflammatory effects |
| Methyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoate | Methyl substitution at position 2 | Enhanced lipophilicity |
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction studies suggest that this compound may inhibit various metabolic enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA) .
- Receptor Binding : The binding affinity to specific receptors can influence biochemical pathways, potentially leading to therapeutic effects .
Case Studies and Research Findings
Recent studies have highlighted the biological activities of pyrazole derivatives, including this compound:
Study on Antimicrobial Activity
In a comparative study, several pyrazole derivatives were screened against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that compounds with similar structural features exhibited significant antimicrobial activity, suggesting potential applications in treating infections .
Anti-inflammatory Research
A study evaluated the anti-inflammatory properties of various pyrazole derivatives using the carrageenan-induced paw edema model in rats. Results demonstrated that certain derivatives significantly reduced inflammation, indicating that this compound may possess similar therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
